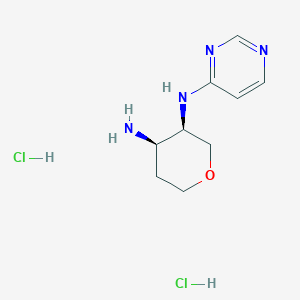

(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride

Description

Properties

IUPAC Name |

(3R,4R)-3-N-pyrimidin-4-yloxane-3,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c10-7-2-4-14-5-8(7)13-9-1-3-11-6-12-9;;/h1,3,6-8H,2,4-5,10H2,(H,11,12,13);2*1H/t7-,8+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWLILNNTCJLHC-YUZCMTBUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)NC2=NC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1N)NC2=NC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxane ring, followed by the introduction of the pyrimidine ring and the diamine groups. The final step involves the formation of the dihydrochloride salt.

Oxane Ring Formation: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate reagent, such as a strong acid or base.

Pyrimidine Ring Introduction: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the oxane ring.

Diamine Group Addition: The diamine groups can be added through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.

Dihydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Oxane vs. Piperidine/Pyrrolidine/Tetrahydrofuran Rings

- Piperidine Derivatives : Compounds like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1062580-52-2) share a six-membered ring but lack the oxygen atom in oxane, altering electronic properties and hydrogen-bonding capacity .

- Pyrrolidine Derivatives : N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride (MW 305.13 g/mol) features a five-membered pyrrolidine ring, which may increase conformational flexibility but reduce steric hindrance .

- Tetrahydrofuran Derivatives : (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride (CAS 1033712-94-5) has a five-membered oxygen-containing ring, increasing polarity and reducing lipophilicity compared to oxane .

Substituent Effects

- Pyrimidinyl Group : The pyrimidin-4-yl moiety in the target compound enables π-π stacking and hydrogen bonding, similar to (R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (CAS 1365936-54-4) .

- Trifluoromethyl Group : N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride incorporates a trifluoromethyl group, enhancing metabolic stability and electronegativity .

Physicochemical and Pharmacokinetic Properties

Research Findings and Trends

- Stereochemical Impact : Chiral dihydrochloride salts, including the target compound, exhibit superior enantioselectivity in receptor binding compared to racemic mixtures .

- Salt Form Advantages : Dihydrochloride salts are preferred in preclinical studies for improved bioavailability, as seen in compounds like D156844 () and 8h ().

- Metabolic Stability : Fluorinated derivatives (e.g., ) demonstrate prolonged half-lives, a trait the target compound may lack due to the absence of fluorine.

Biological Activity

The compound (3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine; dihydrochloride is a synthetic derivative with potential applications in pharmacology, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₆H₈Cl₂N₄O

- Molecular Weight : 195.06 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of (3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine primarily involves its interaction with various neurotransmitter receptors. Studies have shown that this compound exhibits significant affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) , which are critical in the modulation of dopaminergic and noradrenergic signaling pathways.

Affinity for Transporters

Recent studies have quantified the inhibitory potency of (3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine on neurotransmitter uptake:

| Transporter | Inhibition Constant (K_i) | Affinity |

|---|---|---|

| Dopamine Transporter (DAT) | 6.23 nM | High |

| Norepinephrine Transporter (NET) | 7.56 nM | High |

| Serotonin Transporter (SERT) | 456 nM | Moderate |

These values indicate a strong inhibitory effect on DAT and NET, suggesting potential utility in treating disorders like ADHD or depression where these neurotransmitters play a crucial role.

Case Studies

- Study on Locomotor Activity : In animal models, doses of (3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine significantly increased locomotor activity. The peak effects were observed within the first hour post-administration at doses of 30 mg/kg. This suggests stimulant-like properties that could be beneficial in certain therapeutic contexts.

- Analgesic Potential : Another study investigated the compound's effects on pain modulation through its action on the κ-opioid receptor (KOR). The findings indicated that derivatives of this compound exhibited high selectivity and potent antinociceptive effects in abdominal constriction tests, making it a candidate for further exploration in pain management therapies.

Structure-Activity Relationship (SAR)

The structural configuration of (3R,4R)-3-N-Pyrimidin-4-yloxane-3,4-diamine is critical to its biological activity. Variations in substituents on the pyrimidine ring significantly influence its binding affinity to transporters and receptors. For instance:

- The presence of hydroxyl groups enhances DAT affinity.

- Modifications to the nitrogen substituents can alter KOR binding characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.